molecular formula C21H22FN3O2 B2507787 8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1190020-67-7

8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2507787
CAS No.: 1190020-67-7
M. Wt: 367.424
InChI Key: LFRNRXWPETZINB-UHFFFAOYSA-N
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Description

8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules known to exhibit potent and selective inhibitory activity against Pim kinases , a family of serine/threonine kinases implicated in cell survival, proliferation, and apoptosis. The specific structural features, including the 2-fluorobenzyl and 4-methoxyphenyl substituents on the triazaspiro[4.5]decene core, are designed to optimize binding affinity and selectivity within the kinase's ATP-binding pocket. Researchers utilize this compound as a critical chemical probe to investigate Pim kinase signaling pathways in various oncological contexts, particularly in hematological malignancies and solid tumors. Its application extends to studying mechanisms of therapy resistance and for validating Pim kinases as a therapeutic target in cancer biology . The research value of this inhibitor lies in its utility for elucidating the complex role of Pim kinases in disease progression and for supporting the development of novel targeted anticancer agents.

Properties

IUPAC Name

8-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-27-17-8-6-15(7-9-17)19-20(26)24-21(23-19)10-12-25(13-11-21)14-16-4-2-3-5-18(16)22/h2-9H,10-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRNRXWPETZINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Formation

The triazaspiro[4.5]decane core is typically synthesized via intramolecular cyclization of precursor diamines or hydrazines. A widely adopted approach involves the condensation of a keto-ester derivative with a substituted hydrazine, followed by acid- or base-catalyzed cyclization.

Example Protocol

  • Precursor Synthesis : Ethyl 2-oxocyclohexanecarboxylate is reacted with 4-methoxyphenylhydrazine in ethanol under reflux to form the hydrazone intermediate.
  • Cyclization : Treatment with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C induces intramolecular cyclization, yielding the 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold.

Reaction Conditions

Step Reagents Solvent Temperature Time Yield
1 Ethanol Reflux 78°C 6 h 85%
2 K₂CO₃ DMF 80°C 12 h 72%

Introduction of the 2-Fluorobenzyl Group

The 2-fluorobenzyl moiety is introduced at position 8 via nucleophilic substitution or alkylation. A common strategy employs 2-fluorobenzyl bromide as the alkylating agent in the presence of a base.

Alkylation Protocol

  • The spirocyclic intermediate (1.0 equiv) is dissolved in tetrahydrofuran (THF).
  • Sodium hydride (NaH, 1.2 equiv) is added under nitrogen, followed by dropwise addition of 2-fluorobenzyl bromide (1.5 equiv).
  • The reaction is stirred at 50°C for 8 hours, yielding the 8-(2-fluorobenzyl) derivative.

Optimization Data

Base Solvent Temperature Time Yield
NaH THF 50°C 8 h 68%
K₂CO₃ DMF 80°C 12 h 55%

Advanced Functionalization and Industrial Scaling

Catalytic Enhancements

Transition metal catalysts, such as palladium complexes, have been employed to improve regioselectivity during benzylation. For instance, Pd(PPh₃)₄ facilitates Suzuki-Miyaura coupling for aryl group introduction, though this is less common for fluorinated benzyl groups.

Continuous Flow Synthesis

Industrial production leverages continuous flow reactors to enhance reaction control and scalability. A representative setup involves:

  • Precursor Mixing : Automated delivery of reagents into a microreactor.
  • Cyclization Unit : Temperature-controlled zones (80–100°C) with immobilized K₂CO₃ catalysts.
  • Purification : In-line chromatography or recrystallization modules.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 4H, Ar-H), 6.90–6.85 (d, 2H, OCH₃-Ar), 4.20 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
  • HRMS : Calculated for C₂₃H₂₂FN₃O₂ [M+H]⁺: 400.1764; Found: 400.1768.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%. Residual solvents are quantified via gas chromatography (GC).

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation or ring-opening, are minimized by:

  • Stoichiometric Control : Limiting alkylating agent to 1.5 equivalents.
  • Low-Temperature Phases : Gradual reagent addition at 0°C before heating.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF or ethyl acetate improves post-reaction workup.

Chemical Reactions Analysis

Types of Reactions

8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides and a strong base, or electrophilic substitution using electrophiles such as acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological processes and interactions due to its unique chemical properties.

    Medicine: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving the central nervous system.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The fluorobenzyl and methoxyphenyl groups may contribute to its binding affinity and selectivity for certain receptors or enzymes. The spirocyclic structure may also play a role in its overall biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 2-fluorobenzyl group in the target compound may enhance receptor binding affinity or metabolic stability compared to non-fluorinated analogs like simufilam (1-benzyl) . Hydroxy groups (e.g., compound 27b) confer NO donor activity, which is absent in the target compound, suggesting divergent mechanisms of action .

Sulfonyl vs.

Spiro Core Modifications: Compounds like 27b (1-hydroxy) and simufilam (8-methyl) demonstrate that minor changes to the spiro core significantly alter bioactivity, highlighting the target compound’s uniqueness due to its fluorobenzyl-methoxyphenyl combination .

Potential Therapeutic Implications

  • Enzyme Inhibition : The methoxyphenyl group in the target compound aligns with tyrosinease inhibitors (e.g., compound 31 in ), hinting at applications in hyperpigmentation disorders .
  • Neurological Targets : Simufilam’s filamin A binding demonstrates the spiro core’s versatility in CNS drug development, a possible avenue for the target compound .

Biological Activity

The compound 8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to a class of triazaspiro compounds that have garnered attention for their potential therapeutic applications, particularly in the fields of psychiatry and oncology. This article delves into the biological activity of this compound, exploring its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₈F₁N₃O
  • Molecular Weight : 305.35 g/mol

Research indicates that compounds within the triazaspiro class exhibit various mechanisms of action, primarily through interaction with neurotransmitter systems and modulation of receptor activity:

  • Antipsychotic Activity : Similar compounds have been shown to possess antipsychotic properties by acting on dopamine receptors. For instance, a related compound demonstrated significant efficacy in behavioral pharmacological test models, suggesting that structural modifications can influence receptor binding affinities and therapeutic outcomes .
  • Cytotoxic Effects : Preliminary studies suggest that the compound may exhibit cytotoxicity against various cancer cell lines. The introduction of methoxy and fluorobenzyl groups is hypothesized to enhance its interaction with cellular targets involved in cancer proliferation pathways .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available literature.

Activity Effect Reference
AntipsychoticReduced catalepsy in rats
CytotoxicityInhibition of cancer cell growth
Receptor ModulationInteraction with dopamine receptors

Case Study 1: Antipsychotic Efficacy

A study investigated the antipsychotic potential of a structurally similar triazaspiro compound in rat models. The results indicated that while the compound effectively suppressed self-stimulation behavior (a proxy for antipsychotic efficacy), it required higher doses to induce catalepsy, suggesting a favorable side effect profile .

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on derivatives of triazaspiro compounds revealed significant cytotoxic activity against MCF-7 breast cancer cells. The findings suggest that modifications such as the incorporation of methoxy groups could enhance the anticancer properties by increasing lipophilicity and receptor binding affinity .

Q & A

Q. What are the conventional synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step routes starting with spirocyclic precursors. For example, a microwave-enhanced solid-phase synthesis (optimized for analogous triazaspiro compounds) reduces reaction times from days to hours by using SynPhase™ lanterns and microwave irradiation (1600W, controlled temperature/power). Key steps include cyclization via tosylation or condensation reactions, with yields improved by optimizing catalysts (e.g., DMP) and solvents (e.g., dichloromethane or acetonitrile) . Purity (>95%) is achieved through recrystallization or chromatography.

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolves spirocyclic conformation and substituent orientation (e.g., fluorobenzyl and methoxyphenyl groups) .
  • NMR spectroscopy : 1H/13C NMR identifies substituent effects (e.g., fluorine-induced shifts at ~-110 ppm for 19F NMR) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 413.49 for C21H23N3O4S analogs) and fragmentation patterns .

Q. What are the primary biological activities reported for this compound class?

Triazaspiro derivatives exhibit:

  • Antiproliferative activity : IC50 values of 1.5–5 μM in cancer cell lines (e.g., colon cancer) via apoptosis induction .
  • Antiviral potential : Inhibition of viral proteases (e.g., SARS-CoV 3CLpro, IC50 = 0.39 μM) .
  • Enzyme modulation : Binding to kinases or GPCRs due to spirocyclic rigidity enhancing target affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Substituent effects :
  • Electron-withdrawing groups (e.g., fluorine on benzyl) improve metabolic stability but may reduce potency if steric hindrance occurs .
  • Methoxy group position : Para-substitution on the phenyl ring enhances lipophilicity and cellular uptake .
    • Methodology :

Synthesize analogs with systematic substituent variations (e.g., halogens, alkyl chains).

Test in target-specific assays (e.g., fluorometric protease assays) and correlate with computational docking (e.g., hydrogen bonding with active-site residues) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Control for assay variability : Standardize cell lines (e.g., HT-29 vs. HCT-116 colon cancer) and incubation times .
  • Mechanistic follow-up : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., Nrf2 pathway activation) .
  • Dose-response validation : Replicate IC50 measurements under identical conditions (e.g., 72-hour MTT assays) .

Q. How does microwave-assisted synthesis improve efficiency compared to traditional methods?

  • Time reduction : Spirocyclization completes in 5 hours vs. 10 days with conventional heating .
  • Yield optimization : Higher purity (>95%) due to reduced side reactions (e.g., oxidation) under controlled microwave conditions .
  • Scalability : Demonstrated for gram-scale synthesis of triazaspiro intermediates using SynPhase™ lanterns .

Methodological Notes

  • Synthetic Optimization : Prioritize microwave protocols for time-sensitive projects .
  • SAR Workflow : Combine parallel synthesis with high-throughput screening to accelerate lead optimization .
  • Data Reproducibility : Use orthogonal assays (e.g., SPR for binding affinity) to validate primary screening results .

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